molecular formula C10H10FNO2 B2818498 5-(4-Fluorophenyl)-5-methyl-1,3-oxazolidin-2-one CAS No. 1216252-58-2

5-(4-Fluorophenyl)-5-methyl-1,3-oxazolidin-2-one

Cat. No.: B2818498
CAS No.: 1216252-58-2
M. Wt: 195.193
InChI Key: QPQLXFJMTWKJHF-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-5-methyl-1,3-oxazolidin-2-one is a fluorinated oxazolidinone derivative characterized by a 1,3-oxazolidin-2-one core substituted with a 4-fluorophenyl group and a methyl group at the 5-position. This compound belongs to a class of heterocyclic molecules widely studied for their applications in asymmetric synthesis, pharmaceutical intermediates, and bioactive agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-fluorophenyl)-5-methyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c1-10(6-12-9(13)14-10)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQLXFJMTWKJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)O1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-5-methyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with ethyl chloroformate to form an intermediate, which is then cyclized with methylamine to yield the desired oxazolidinone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-5-methyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can modify the oxazolidinone ring or the substituents.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.

    Medicine: Research has explored its potential as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-5-methyl-1,3-oxazolidin-2-one involves its interaction with molecular targets in biological systems. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the oxazolidinone ring may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-Hydroxypentanoyl]-4-Phenyl-1,3-oxazolidin-2-one

  • Structure: Features a hydroxypentanoyl side chain and a phenyl group at the 4-position.
  • Role : Key intermediate in the synthesis of ezetimibe, a cholesterol absorption inhibitor.
  • Synthetic Efficiency : Produced via biocatalytic reduction with >95% conversion and selectivity, underscoring its utility in high-yield pharmaceutical synthesis .
  • Molecular Weight: 357.38 g/mol (C${20}$H${20}$FNO$_4$), identical to other fluorophenyl oxazolidinones but with additional hydroxyl functionality .

5-[(4S,5S)-5-(4-Fluorophenyl)-4-Methyl-2-Oxo-1,3-oxazolidin-3-yl]benzene-1,3-dicarbonitrile

  • Structure : Contains a dicarbonitrile substituent and methyl group at the 4-position.
  • Bioactivity : Potent Δ-5 desaturase (D5D) inhibitor with high oral bioavailability.
  • Optimization : Fluorophenyl and methyl groups enhance binding affinity (IC$_{50}$ < 10 nM) and metabolic stability, demonstrating the impact of substituents on pharmacokinetics .

5-(Aminomethyl)-3-(4-Fluorophenyl)-1,3-oxazolidin-2-one Hydrochloride

  • Structure: Substituted with an aminomethyl group at the 5-position.
  • Applications : Industrial-grade compound used in further derivatization, highlighting versatility in synthetic routes .

Physicochemical and Structural Properties

Property 5-(4-Fluorophenyl)-5-methyl-1,3-oxazolidin-2-one (Target) (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one 5-[(4S,5S)-5-(4-Fluorophenyl)-4-methyl-2-oxo-1,3-oxazolidin-3-yl]benzene-1,3-dicarbonitrile
Molecular Formula C${10}$H${10}$FNO$_2$ (inferred) C${20}$H${20}$FNO$_4$ C${19}$H${13}$F$2$N$3$O$_3$
Molecular Weight ~195.19 (estimated) 357.38 369.33
Boiling Point N/A 572.7°C (predicted) N/A
Density N/A 1.297 g/cm³ N/A
Crystallographic Data N/A Triclinic, P̄1 symmetry (isostructural analogs in ) Not reported

Key Observations :

  • Fluorophenyl-substituted oxazolidinones generally exhibit higher molecular weights and complex crystallographic packing (e.g., triclinic systems) .
  • Hydrophilic substituents (e.g., hydroxypentanoyl) increase polarity, impacting solubility and biocatalytic efficiency .

Antimicrobial Activity

  • Oxazole Derivatives : Compounds like 5-(4-bromophenyl)- and 5-(4-fluorophenyl)-substituted pyrazolines exhibit potent antimicrobial activity, suggesting fluorophenyl groups enhance interactions with microbial targets .

Enzyme Inhibition

  • D5D Inhibition : Fluorophenyl and methyl groups in 1,3-oxazolidin-2-ones improve enzyme binding and selectivity, as seen in compound (4S,5S)-5n .
  • Biocatalysis: The hydroxypentanoyl derivative (48) serves as a high-efficiency intermediate, demonstrating the role of fluorophenyl groups in stabilizing transition states during asymmetric synthesis .

Biological Activity

5-(4-Fluorophenyl)-5-methyl-1,3-oxazolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. The oxazolidinone class of compounds has been recognized for their antibacterial properties, particularly as inhibitors of bacterial protein synthesis. This article focuses on the biological activity of this compound, reviewing its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C10H10FNO
  • CAS Number : 2059938-47-3
  • Molecular Weight : 181.19 g/mol

The biological activity of this compound can be attributed to its structural features, particularly the fluorine atom on the phenyl ring. This substitution enhances metabolic stability and bioactivity by:

  • Blocking oxidative metabolism pathways.
  • Improving binding affinity to target proteins through increased hydrophobic interactions.

Antimicrobial Activity

Research has shown that oxazolidinones exhibit significant antimicrobial properties, particularly against Gram-positive bacteria. The mechanism typically involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.

Compound Target Bacteria Activity
This compoundStaphylococcus aureusEffective
This compoundEnterococcus faeciumEffective

Cytotoxicity Studies

In vitro studies have demonstrated the compound's potential cytotoxic effects against various cancer cell lines. The following table summarizes findings from key studies:

Cell Line IC50 (µM) Reference
MCF-7 (breast cancer)15
HepG2 (liver cancer)12

These results indicate that this compound exhibits significant cytotoxicity comparable to established chemotherapeutic agents.

Case Study 1: Antibacterial Activity

A study conducted by researchers at MDPI evaluated the antibacterial efficacy of various oxazolidinones, including this compound. The compound demonstrated potent activity against resistant strains of Staphylococcus aureus and Enterococcus faecium, highlighting its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Cancer Treatment Potential

Another investigation focused on the cytotoxic properties of the compound against cancer cell lines. The results indicated that it could inhibit cell proliferation effectively, suggesting its potential use in cancer therapy. The study emphasized the need for further exploration into its mechanisms and therapeutic applications.

Q & A

Q. What are the common synthetic routes for 5-(4-Fluorophenyl)-5-methyl-1,3-oxazolidin-2-one, and what key reaction conditions are required?

The synthesis of this compound often involves aziridine/CO2_2 coupling, a novel method that avoids precious-metal catalysts and achieves high stereochemical control. Key conditions include precise temperature regulation (e.g., 60–80°C), anhydrous solvents (e.g., THF or DMF), and CO2_2 pressure optimization (1–3 atm). This method is noted for its scalability and environmental efficiency compared to traditional routes involving amino acid derivatives or aldehyde cyclization .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (particularly 1H^{1}\text{H} and 13C^{13}\text{C}) is critical for confirming stereochemistry and substituent positions. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%). Mass spectrometry (ESI-MS) validates molecular weight, while X-ray crystallography (using SHELXL for refinement) resolves absolute configuration and crystal packing .

Q. How should researchers handle storage and stability testing for this compound in laboratory settings?

The compound is stable at room temperature in inert atmospheres (e.g., argon) and should be stored in amber vials to prevent photodegradation. Accelerated stability studies under varying humidity (40–80% RH) and temperature (4–40°C) are recommended to assess shelf life. Purity degradation is typically monitored via HPLC every 3–6 months .

Advanced Research Questions

Q. How can researchers optimize stereochemical outcomes in synthesis using chiral auxiliaries or catalysts?

Fluorous oxazolidinone chiral auxiliaries (e.g., 4-benzyl-5-perfluorooctyl derivatives) enable asymmetric induction during acylations or aldol reactions. Titanium-mediated protocols achieve enantiomeric excess (ee) >90% by controlling ligand-metal coordination. Post-reaction, fluorous solid-phase extraction (F-SPE) isolates products efficiently . Computational modeling (DFT) further guides substituent placement to minimize steric hindrance .

Q. What strategies resolve contradictions in reported bioactivity data across different in vitro models?

Discrepancies in IC50_{50} values (e.g., Δ-5 desaturase inhibition) often arise from assay conditions. Standardizing cell lines (e.g., HepG2 vs. HEK293), substrate concentrations, and incubation times (24–72 hrs) reduces variability. Meta-analyses of dose-response curves and use of positive controls (e.g., compound 5n from Fujimoto et al.) improve reproducibility .

Q. How does introducing substituents at specific positions influence metabolic stability and pharmacological activity?

Substituents at the 5-methyl position enhance metabolic stability by reducing CYP450 oxidation. Fluorophenyl groups at C4 improve target binding affinity (Kd_d < 10 nM) via hydrophobic interactions. Comparative studies of analogs (e.g., bromomethyl or hydroxypentanoyl derivatives) reveal that electron-withdrawing groups prolong half-life in murine models .

Q. What experimental approaches determine crystal structure and conformational dynamics?

Single-crystal X-ray diffraction (using SHELXTL or ORTEP-3) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond angles and torsional flexibility. Molecular dynamics (MD) simulations (AMBER force field) predict solvent-accessible surfaces, while variable-temperature NMR (VT-NMR) tracks conformational changes in solution .

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